1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester
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Overview
Description
1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester is an organic compound with the molecular formula C13H23BN2O2 . It is a colorless to yellow liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . The SMILES representation is CC©CN1C=C(C=N1)B1OC©©C©©O1 .Chemical Reactions Analysis
This compound can be used as a reactant in the synthesis of various derivatives. For instance, it has been used in the synthesis of 7-azaindole derivatives as potent PDK1 inhibitors . It has also been used as a reactant in the synthesis of imidazo[1,2-a]pyrazine derivatives as potent phosphodiesterase 10A inhibitors .Physical and Chemical Properties Analysis
This compound is a colorless to yellow liquid . Its molecular formula is C13H23BN2O2, and its molecular weight is 250.15 g/mol .Scientific Research Applications
Pyrazole Derivatives in Heterocyclic Chemistry
Pyrazoles are an important class of nitrogen-containing heterocycles with a broad range of biological activities. They serve as key frameworks for the development of compounds with significant agrochemical and pharmaceutical properties. The synthesis of pyrazole derivatives under various conditions, including microwave-assisted methods, enables the creation of compounds with potential herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Boronic Acid Esters in Organic Synthesis
Boronic acid esters are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for constructing carbon-carbon bonds. These reactions are instrumental in the synthesis of various organic molecules, including pharmaceuticals and polymers. The unique reactivity and stability of boronic acid esters under different conditions make them valuable tools in the chemist's arsenal for creating complex molecular architectures.
Biotechnological Applications
The biotechnological applications of compounds related to "1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester" could potentially involve their use as intermediates in the synthesis of biologically active molecules. For example, lactic acid, a key molecule in green chemistry, serves as a precursor for producing a range of chemicals through chemical and biotechnological routes. Such pathways could be relevant for synthesizing derivatives of pyrazole or boronic acid esters for various applications, including biodegradable polymers and other green chemistry solutions (Chao Gao et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a reagent in the synthesis of various compounds, including aminothiazoles as γ-secretase modulators , amino-pyrido-indol-carboxamides as potential JAK2 inhibitors , and pyridine derivatives as TGF-β1 and active A signaling inhibitors .
Mode of Action
The compound is primarily used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for various biochemical pathways.
Pharmacokinetics
It’s worth noting that the compound has a molecular weight of 25015 g/mol , which could influence its bioavailability.
Result of Action
The compound is used as a reagent in the synthesis of various compounds with potential therapeutic applications. For instance, it’s used in the preparation of aminothiazoles as γ-secretase modulators , amino-pyrido-indol-carboxamides as potential JAK2 inhibitors , and pyridine derivatives as TGF-β1 and active A signaling inhibitors . These compounds could have significant molecular and cellular effects, depending on their specific mechanisms of action.
Action Environment
It’s worth noting that the compound has a boiling point of 248°c to 249°c , which could potentially influence its stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
1-Isobutyryl-1H-pyrazole-4-boronic Acid Pinacol Ester is a useful reagent for Suzuki-Miyaura cross-couplings as well as Ruthenium-catalyzed asymmetric hydrogenation . It interacts with various enzymes and proteins during these reactions, although the specific biomolecules it interacts with can vary depending on the reaction conditions and the other reactants present.
Cellular Effects
Given its role in Suzuki-Miyaura cross-couplings and Ruthenium-catalyzed asymmetric hydrogenation , it may influence cell function by participating in these reactions within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in Suzuki-Miyaura cross-couplings and Ruthenium-catalyzed asymmetric hydrogenation . In these reactions, it can bind to various biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to be stable and does not degrade easily .
Metabolic Pathways
Given its role in Suzuki-Miyaura cross-couplings and Ruthenium-catalyzed asymmetric hydrogenation , it may interact with various enzymes and cofactors in these pathways.
Properties
IUPAC Name |
2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-9(2)11(17)16-8-10(7-15-16)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVKQPZSJQAWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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